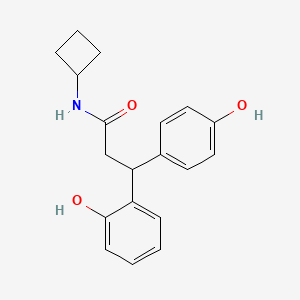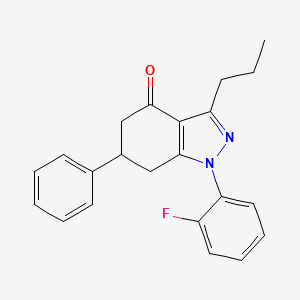
1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as FLI-06, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the inhibition of the interaction between Dvl and the Wnt receptor complex. Dvl is a cytoplasmic protein that transduces the Wnt signaling from the membrane-bound receptor complex to the nucleus. This compound binds to the PDZ domain of Dvl and disrupts the interaction between Dvl and the receptor complex. This leads to the inhibition of downstream signaling events and affects cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in some experiments. In addition, this compound can have off-target effects on other proteins that contain PDZ domains, which can affect the interpretation of the results.
Zukünftige Richtungen
For research include the optimization of the synthesis method to increase yields and reduce costs. In addition, further studies are needed to identify the specific downstream targets of 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one and to understand the molecular mechanisms of its effects. Furthermore, the development of more potent and selective inhibitors of the Wnt signaling pathway could lead to the development of novel therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde with 1-phenyl-1,3-butanedione in the presence of ammonium acetate to form a chalcone intermediate. This intermediate undergoes a cyclization reaction with propylamine and hydrazine hydrate to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure compound with high reproducibility.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been widely used in scientific research as a tool to study the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and cancer progression. This compound has been shown to inhibit the activity of the protein Dishevelled (Dvl), which is a key component of the Wnt signaling pathway. By inhibiting Dvl, this compound can modulate the downstream signaling events and affect cellular processes such as proliferation, differentiation, and migration.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c1-2-8-18-22-20(25(24-18)19-12-7-6-11-17(19)23)13-16(14-21(22)26)15-9-4-3-5-10-15/h3-7,9-12,16H,2,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEOROCYVVMNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)
![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6031180.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B6031182.png)
![5-(4-methylbenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)
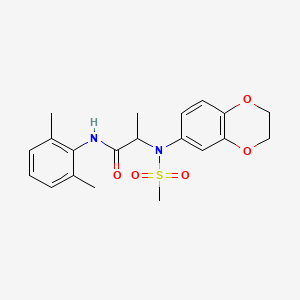
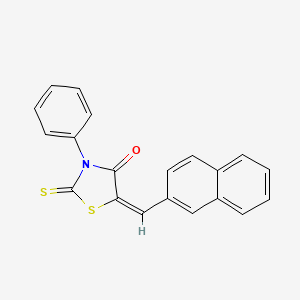
![3,5-dibromo-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6031208.png)
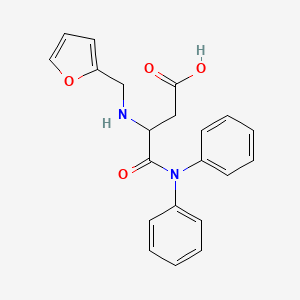
![N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B6031232.png)
![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)
